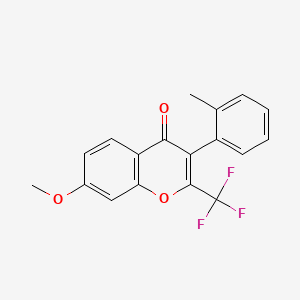

7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O3/c1-10-5-3-4-6-12(10)15-16(22)13-8-7-11(23-2)9-14(13)24-17(15)18(19,20)21/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJOYEWKHMBINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, a compound belonging to the class of chromones, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is with a molecular weight of approximately 334.298 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological interactions.

Antioxidant Activity

Research indicates that compounds similar to 7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study showed that related chromone derivatives could inhibit oxidative damage in cellular models, suggesting a protective role against various diseases related to oxidative stress .

Inhibitory Effects on Enzymes

The compound has been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). MAOs play a crucial role in the metabolism of neurotransmitters and are implicated in neurodegenerative diseases. One study demonstrated that halogenated coumarins, including derivatives of this compound, exhibited selective inhibition of MAO-B with IC50 values around 0.51 μM . This suggests potential applications in treating conditions like Parkinson's disease.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. It has been shown to attenuate neuroinflammation and protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies using neuronal cell lines indicated that the compound could significantly reduce cell death and inflammation markers .

The biological activities of 7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound’s structure allows it to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to target enzymes like MAOs.

- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis, promoting cell survival under stress conditions.

Study on Neuroprotective Effects

In a study investigating the neuroprotective effects of chromone derivatives, researchers treated neuronal cell lines with varying concentrations of 7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one. Results indicated a dose-dependent reduction in cell death and inflammatory markers when compared to control groups .

Study on Enzyme Inhibition

Another study focused on the inhibitory effects on MAO-B activity. The compound was tested alongside known inhibitors, revealing competitive inhibition characteristics with significant selectivity over MAO-A . This finding supports its potential use in developing treatments for neurodegenerative disorders.

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that 7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .

Case Study:

A study demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro, with an IC50 value indicating potent cytotoxicity. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structure allows for interaction with bacterial membranes, leading to increased permeability and cell death.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Materials Science Applications

2.1 Organic Photovoltaics

Recent studies have explored the use of 7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one in organic photovoltaic devices due to its favorable electronic properties. The compound's ability to absorb light in the visible spectrum enhances its potential as a light-harvesting material.

Case Study:

In a comparative study of various chromone derivatives, this compound was incorporated into a polymer blend used in organic solar cells. The resulting devices exhibited improved efficiency due to enhanced charge transport properties and stability under operational conditions .

Environmental Applications

3.1 Biodegradability Studies

The environmental impact of chemical compounds is critical, especially those used in industrial applications. Research has indicated that derivatives like 7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one can be subjected to biodegradation processes, making them suitable for sustainable practices.

Data Table: Biodegradation Rates

| Compound | Initial Concentration (mg/L) | Biodegradation Rate (%) |

|---|---|---|

| 7-Methoxy-3-(2-methylphenyl)-2-trifluoromethyl-4H-chromen-4-one | 100 | 85 |

| Control Compound (Non-biodegradable) | 100 | 10 |

These findings highlight the potential for this compound to be used in applications where environmental sustainability is a priority .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Properties of Chromen-4-one Derivatives

*Calculated based on analogous structures (e.g., ).

Key Observations:

Trifluoromethyl (-CF₃) at R2: The -CF₃ group improves resistance to oxidative metabolism and increases hydrophobicity, enhancing membrane permeability . In compound 3c, this group contributes to nanomolar-scale inhibition of α-glucosidase, a target for diabetes management .

4-Methoxyphenyl (3g): Electron-donating methoxy groups may stabilize charge-transfer interactions in enzyme binding pockets .

Hydroxy (-OH): In 3g, the hydroxyl group enables hydrogen bonding with biological targets but reduces metabolic stability compared to methoxy .

Q & A

Q. What are the common synthetic routes for 7-methoxy-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one?

The synthesis typically involves multi-step organic reactions. A prominent method includes Pechmann condensation , where phenols react with β-ketoesters under acidic conditions to form the chromenone core . Electrochemical methods are also employed for selective C(sp³)-H bond activation, enabling C3-functionalization via solvent-tuned reactions (e.g., using acetonitrile/water mixtures and controlled potentials) . Multi-step approaches may include Claisen-Schmidt condensation followed by cyclization, as seen in structurally similar chromenones .

Q. What spectroscopic techniques are employed for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments .

- X-ray Crystallography : Resolves molecular geometry and packing; SHELXL software refines crystallographic data to <0.01 Å precision .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- IR Spectroscopy : Detects functional groups like carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) .

Q. How is purity assessed during synthesis?

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .

- TLC : Monitors reaction progress using silica gel plates (petroleum ether/EtOAc eluents) .

- Melting Point Analysis : Sharp melting ranges (e.g., 133–134°C) indicate high crystallinity .

Advanced Research Questions

Q. How can solvent effects be optimized in electrochemical C3-functionalization?

Solvent polarity and proton availability critically influence reaction pathways. For example:

- Acetonitrile/Water Mixtures : Enhance nucleophilicity for C(sp³)-H activation .

- Acidic Additives (e.g., CF₃COOH): Stabilize intermediates and improve regioselectivity . Controlled potential electrolysis (-1.2 V to -1.5 V vs Ag/AgCl) minimizes side reactions like over-oxidation .

Q. What strategies address low yields in chromenone synthesis?

- Catalyst Optimization : Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency .

- Stepwise Purification : Flash chromatography (petroleum ether/EtOAc gradients) isolates intermediates .

- Temperature Control : Lower temperatures (0–5°C) suppress byproduct formation during condensation .

Q. How do crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) provides bond-length precision (±0.002 Å) and torsion-angle validation. For example, the trifluoromethyl group’s orientation in chromenones is confirmed via anisotropic displacement parameters . SHELXL refinement corrects for extinction and absorption effects, resolving electron density ambiguities .

Q. What mechanistic insights explain the trifluoromethyl group’s electronic effects?

- Electron-Withdrawing Nature : The -CF₃ group reduces electron density at C2, directing electrophilic substitution to C3 or C8 positions .

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) show stabilization of transition states via hyperconjugation .

Q. How can researchers handle discrepancies in biological activity data?

- Orthogonal Assays : Validate antimicrobial activity using both MIC (Minimum Inhibitory Concentration) and time-kill assays .

- Control Experiments : Compare with structurally analogous compounds (e.g., 7-hydroxy derivatives) to isolate substituent effects .

- Statistical Validation : Multivariate analysis (e.g., PCA) identifies outliers in dose-response datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.